molecular formula C38H57N5O7 B1204649 Quinetolate CAS No. 5714-76-1

Quinetolate

Cat. No.: B1204649
CAS No.: 5714-76-1
M. Wt: 695.9 g/mol
InChI Key: IYQFWDZTTDVVBP-UHFFFAOYSA-N
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Description

Quinetolate (also known as Quinetalate) is a quinoline-derived compound, characterized by an ester functional group attached to its heterocyclic aromatic core . Quinoline-based compounds are widely studied for their bioactivity, often attributed to their ability to intercalate with DNA or inhibit enzymatic pathways .

Properties

CAS No.

5714-76-1

Molecular Formula

C38H57N5O7

Molecular Weight

695.9 g/mol

IUPAC Name

6-(diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid;N-(6-methoxyquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C14H19N3O.2C12H19NO3/c1-17(2)9-8-16-14-6-7-15-13-5-4-11(18-3)10-12(13)14;2*1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16);2*5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16)

InChI Key

IYQFWDZTTDVVBP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC

Canonical SMILES

CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC

Other CAS No.

5714-76-1

Synonyms

phthalamaquin
quinetholate
quinetolate

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Quinetolate belongs to a broader family of quinoline derivatives, which exhibit diverse pharmacological properties depending on their substituents. Below, we compare this compound with two structurally related compounds: Quinfamide and Quinestrol.

    Structural and Functional Comparison

    Table 1: Structural and Functional Properties
    Compound Core Structure Key Functional Groups Primary Applications Solubility Profile
    This compound Quinoline + ester Ester, aromatic ring Antimicrobial (inferred) Low (hydrophobic)
    Quinfamide Quinoline + amide Amide, sulfonamide Antiparasitic (e.g., protozoa) Moderate (polar)
    Quinestrol Steroid + ester Ester, ethinyl group Hormone replacement therapy High (lipophilic)

    Key Observations :

    Structural Divergence: this compound and Quinfamide share a quinoline backbone but differ in functional groups: this compound’s ester group contrasts with Quinfamide’s amide and sulfonamide moieties. This distinction likely influences their target specificity; for example, Quinfamide’s amide group enhances hydrogen-bonding capacity, improving interaction with parasitic enzymes . Quinestrol diverges entirely, featuring a steroid core instead of quinoline, which directs its application toward endocrine regulation rather than antimicrobial activity .

    Quinestrol’s high solubility in lipid-rich environments aligns with its use in sustained-release hormonal formulations .

    Research Findings and Mechanistic Insights

    • Quinfamide : Demonstrated efficacy against Entamoeba histolytica in vitro, attributed to sulfonamide-mediated inhibition of folate synthesis .
    • Quinestrol : Acts as a synthetic estrogen, binding to nuclear receptors to modulate gene transcription. Its ester group delays hepatic metabolism, prolonging therapeutic effects .
    Table 2: Comparative Bioactivity Data (Hypothetical)
    Compound IC₅₀ (Antimicrobial) Half-Life (hr) LogP (Partition Coefficient)
    This compound 12 μM (E. coli) 2.5 3.8
    Quinfamide 0.8 μM (E. histolytica) 6.0 2.1
    Quinestrol N/A (Non-antimicrobial) 24.0 5.2

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